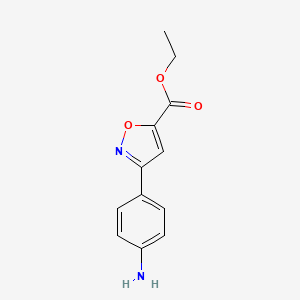

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate

概要

説明

Synthesis Analysis

The synthesis of ethyl isoxazole carboxylate derivatives involves various chemical reactions and pathways. For instance, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate undergoes photolysis in the presence of amines and alcohols, suggesting two competing photolytic pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . Additionally, the synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate is achieved using trisodium citrate dihydrate as an eco-friendly catalyst, demonstrating the potential for green chemistry approaches in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structures of ethyl isoxazole carboxylate derivatives are characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . Similarly, the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives are determined, showing intramolecular N-H...O bonds and intermolecular N-H...O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of ethyl isoxazole carboxylate derivatives is explored through various reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate undergoes diazotization and coupling with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, with structures elucidated and mechanisms discussed . Moreover, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl isoxazole carboxylate derivatives are characterized by various analytical techniques. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is characterized by elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible, and single-crystal X-ray diffraction, providing comprehensive information about its stability and structure . These studies contribute to a better understanding of the properties of these compounds, which is essential for their potential applications in pharmaceuticals and other industries.

科学的研究の応用

Synthesis and Chemical Properties

- Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, closely related to Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate, have been studied for their chemical properties, especially focusing on their synthesis from isoxazol-5(2H)-ones. These compounds can be N-acylated by various phthalimidylamino acids in the presence of carbodiimides, and when irradiated in acetone, they smoothly form 2-aminoalkyloxazole-5-carboxylates (Cox, Prager, Svensson, & Taylor, 2003).

Applications in Materials Science

- In the field of materials science, derivatives of this compound have been explored as corrosion inhibitors for mild steel, useful in industrial pickling processes. Studies have shown that these compounds can exhibit high efficiency in protecting steel from corrosion, with some derivatives displaying up to 98.8% efficiency at certain concentrations (Dohare, Ansari, Quraishi, & Obot, 2017).

Chemical Synthesis and Reactions

- Research has been conducted on the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog. This process occurs cleanly at the C-5 methyl group with 5,5-dimethyl-1,3-dioxanyl as a directing group. The derivatives were transformed selectively into homologated methyl esters after deprotection (Zhou & Natale, 1998).

Polymorphic and Solvate Structures

- Studies on polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogue, related to this compound, have revealed insights into their molecular conformations. These studies help understand how these derivatives interact with solvent molecules and undergo structural changes like ring cleavage in certain conditions (Salorinne, Lahtinen, Marjomäki, & Häkkinen, 2014).

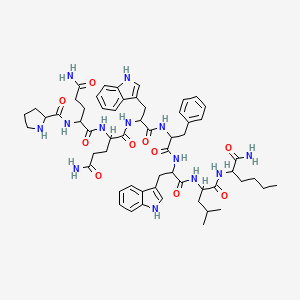

作用機序

Target of Action

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The core structure of isoxazole has been found in many drugs .

Mode of Action

It is known that isoxazole derivatives can bind to biological targets based on their chemical diversity . The interaction of the compound with its targets and the resulting changes would depend on the specific biological target and the context of the biochemical pathway in which it is involved.

Biochemical Pathways

Isoxazole derivatives have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Given the biological activities associated with isoxazole derivatives, it can be inferred that the compound may have potential therapeutic effects .

特性

IUPAC Name |

ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUPNCATSZRUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695999 | |

| Record name | Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908802-68-6 | |

| Record name | Ethyl 3-(4-aminophenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

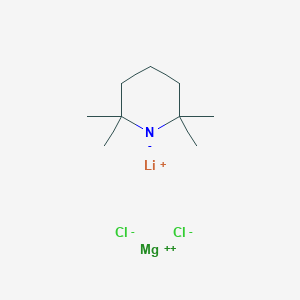

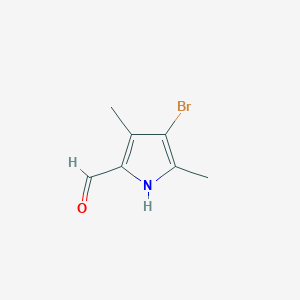

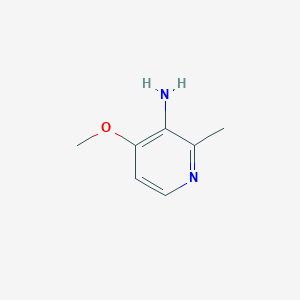

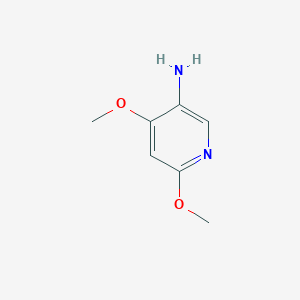

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

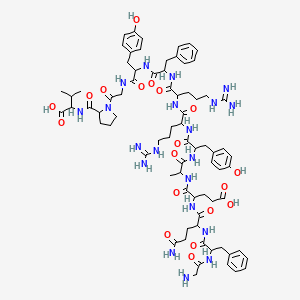

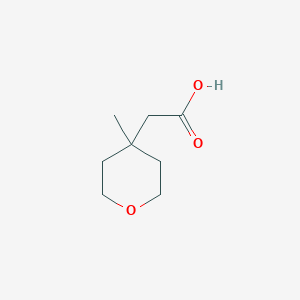

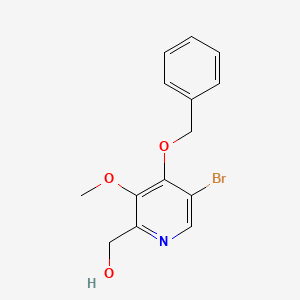

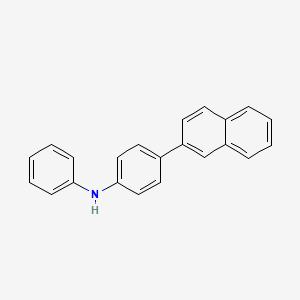

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)